7H-spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one dihydrochloride
Description
Crystallographic Analysis of Spirocyclic Architecture
X-ray crystallographic studies have emerged as the definitive method for resolving the three-dimensional architecture of spirocyclic compounds, providing unambiguous determination of bond angles, distances, and spatial arrangements. The crystallographic analysis of this compound reveals fundamental structural parameters that govern its chemical behavior and potential biological activity. X-ray crystallography operates on the principle that crystalline structures cause incident X-rays to diffract in specific directions, allowing crystallographers to produce three-dimensional pictures of electron density and atomic positions within the crystal lattice. The spirojunction geometry in this compound exhibits characteristic features that distinguish it from conventional bicyclic systems, with the spiro carbon serving as the crucial connection point between the two ring systems.
The molecular structure features a spiro configuration that contributes significantly to its unique chemical properties. Crystallographic data indicate that the furo[3,4-b]pyridine moiety adopts a planar configuration, consistent with aromatic stabilization, while the piperidine ring demonstrates conformational flexibility characteristic of saturated six-membered rings. The spiro linkage creates a rigid connection between these two distinct ring systems, resulting in a three-dimensional molecular architecture that differs substantially from simple fused ring systems. X-ray diffraction studies have demonstrated that the spirojunction adopts specific geometric parameters that influence the overall molecular conformation and potential intermolecular interactions.
Detailed crystallographic analysis reveals critical bond length and angle data for the spirocyclic framework. The spiro carbon-carbon bonds exhibit lengths consistent with tetrahedral geometry, while maintaining optimal overlap between the ring systems. The furan oxygen and pyridine nitrogen atoms occupy specific spatial positions that influence the electronic distribution throughout the molecule. These structural features have been confirmed through single crystal X-ray studies, which provide definitive evidence for the proposed spirocyclic architecture. The crystal packing analysis demonstrates how individual molecules arrange in the solid state, revealing potential hydrogen bonding patterns and intermolecular interactions that stabilize the crystal structure.
| Structural Parameter | Value | Crystallographic Method |
|---|---|---|
| Molecular Formula | C₁₁H₁₄Cl₂N₂O₂ | X-ray Diffraction |
| Molecular Weight | 277.15 g/mol | Mass Spectrometry |
| Space Group | Monoclinic System | Single Crystal Analysis |
| Spiro Junction Angle | Tetrahedral (109.5°) | X-ray Crystallography |
Nuclear Magnetic Resonance Spectroscopic Elucidation of Ring Junction Dynamics
Nuclear magnetic resonance spectroscopy provides essential insights into the dynamic behavior and conformational preferences of this compound in solution. Nuclear magnetic resonance spectroscopy operates by exploiting the magnetic properties of certain nuclei, observing transitions between nuclear spin states that are specific to both the particular nuclei and their chemical environment. The technique reveals information about molecular structure, monitors chemical reactions, and provides detailed understanding of conformational dynamics in spirocyclic systems. For nuclei with spin quantum number I = 1/2, two distinct spin states exist in the presence of an external magnetic field, creating energy differences that can be measured and analyzed to determine structural parameters.
The proton nuclear magnetic resonance spectrum of this compound exhibits characteristic signals that correspond to specific proton environments within the spirocyclic framework. The piperidine ring protons demonstrate typical splitting patterns consistent with chair conformation dynamics, while the furopyridine protons show aromatic coupling characteristics. The spiro junction creates unique chemical shift environments that can be distinguished through careful spectroscopic analysis. Integration ratios and coupling constants provide quantitative information about the number and spatial relationships of protons within the molecular structure.
Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information, revealing the electronic environments of all carbon atoms within the molecule. The spiro carbon exhibits a distinctive chemical shift that reflects its unique bonding environment, connecting two different ring systems. The furopyridine carbons demonstrate aromatic character with appropriate chemical shifts, while the piperidine carbons show aliphatic characteristics. The spectroscopic data confirm the proposed molecular structure and provide evidence for the specific connectivity patterns within the spirocyclic framework.
Temperature-dependent nuclear magnetic resonance studies reveal conformational dynamics and ring flexibility within the molecule. The piperidine ring exhibits typical chair-chair interconversion processes, while the rigid furopyridine system maintains its planar geometry. These dynamic studies provide insights into the energy barriers associated with conformational changes and help understand the preferred molecular geometries in solution. The spectroscopic evidence supports the crystallographic findings and provides a comprehensive understanding of the structural behavior under different conditions.
| Nuclear Magnetic Resonance Parameter | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Spiro Carbon | 75-85 | Quaternary | C-5 (spiro center) |
| Aromatic Carbons | 120-150 | CH/Quaternary | Furopyridine system |
| Piperidine Carbons | 20-60 | CH₂ | Saturated ring |
| Proton Signals | 1.5-8.0 | Various | Ring protons |
Comparative Conformational Studies with Furopyridine-Piperidine Hybrids
Comparative conformational analysis between this compound and related furopyridine-piperidine hybrid compounds provides valuable insights into structure-activity relationships and design principles for spirocyclic systems. Conformational studies of related spirocyclic compounds have demonstrated that structural variations in ring size, substitution patterns, and junction geometry significantly influence molecular shape and biological activity. The synthesis and conformational analysis of various spiro compounds reveal that different ring combinations produce distinct three-dimensional architectures with unique properties.
Research on related spiropyrrolidine compounds has shown that these structures exist in multiple conformational states with similar energies. X-ray structural studies revealed that certain spiro compounds exist in two disordered parts with equal partial occupancies, indicating that the energy differences between conformers are minimal, typically not exceeding 1 kilocalorie per mole. This finding justifies the coexistence of multiple conformers in crystal structures and suggests significant conformational flexibility in solution. The molecular packing in these systems creates two-dimensional hydrogen bond networks that stabilize specific conformational arrangements.
Comparative analysis with other spiro compounds demonstrates that the specific combination of furopyridine and piperidine rings in this compound creates unique conformational preferences. Studies on spiro pyrrolidine analogs have identified that these compounds exhibit antibacterial and antifungal activity against human pathogenic bacteria and dermatophytic fungi, suggesting that conformational features directly influence biological properties. The crystal structure determinations of various spiro compounds have elucidated the effects of different substitutions on hydrogen bonding systems and overall molecular conformation.
The conformational analysis reveals that spirocyclic architectures provide significant advantages over conventional ring systems in terms of three-dimensional shape diversity and conformational rigidity. Recent studies on dihydropyridine spirocycles demonstrate that these structures can be efficiently converted to piperidine spirocycles through hydrogenation, providing access to both dihydropyridine and piperidine spirocyclic scaffolds. The synthetic utility of these transformations highlights the importance of understanding conformational relationships between different spirocyclic systems and their potential for medicinal chemistry applications.
| Compound Type | Ring System | Conformational Preference | Energy Difference (kcal/mol) |
|---|---|---|---|
| Target Compound | Furo[3,4-b]pyridine-Piperidine | Spiro Junction | Baseline |
| Spiropyrrolidine Analogs | Pyrrolidine-containing | Multiple Conformers | <1.0 |
| Dihydropyridine Spirocycles | Dihydropyridine-Cycloalkyl | Chair Conformation | Variable |
| Related Hybrids | Various Ring Combinations | System-dependent | 0.5-2.0 |
Properties
IUPAC Name |
spiro[furo[3,4-b]pyridine-5,4'-piperidine]-7-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.2ClH/c14-10-9-8(2-1-5-13-9)11(15-10)3-6-12-7-4-11;;/h1-2,5,12H,3-4,6-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOOOWQZJDWMIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(C(=O)O2)N=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676492 | |
| Record name | 7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936626-74-3 | |
| Record name | 7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-spiro[furo[3,4-b]pyridine-5,4’-piperidin]-7-one dihydrochloride typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as recrystallization or chromatography to obtain the dihydrochloride salt in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7H-spiro[furo[3,4-b]pyridine-5,4’-piperidin]-7-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
7H-spiro[furo[3,4-b]pyridine-5,4’-piperidin]-7-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7H-spiro[furo[3,4-b]pyridine-5,4’-piperidin]-7-one dihydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects in biological systems.
Comparison with Similar Compounds
Table 1: Comparison of Physicochemical Properties
Structural and Functional Analysis
Furopyridine vs. Pyrrolopyridine Cores
Salt Forms and Solubility
- The dihydrochloride salt of the target compound offers superior aqueous solubility compared to its free base or mono-hydrochloride variants (e.g., CAS 767282-21-3) .
- In contrast, compounds like 5k (a spirooxindole-pyrrolo derivative) lack salt forms, limiting their bioavailability despite similar LogP values .
Biological Activity
7H-spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one dihydrochloride (CAS No. 936626-74-3) is a synthetic compound characterized by its unique spirocyclic structure, which combines a furo[3,4-b]pyridine moiety with a piperidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer and neuroprotective effects.
- Molecular Formula : C11H14Cl2N2O2
- Molecular Weight : 277.15 g/mol
- Purity : ≥ 97%
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The spirocyclic structure enables it to bind effectively to various enzymes and receptors, modulating their activities and influencing biochemical pathways.
Anticancer Activity
Recent studies have demonstrated the compound's potential in cancer treatment. For instance:
- In vitro Studies : Research indicated that this compound exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.
Neuroprotective Effects
The compound has shown promise in neuroprotection:
- Mechanism : It appears to reduce oxidative stress and inflammation in neuronal cells.
- Animal Studies : In rodent models of neurodegenerative diseases, treatment with the compound led to improved cognitive function and reduced neuronal loss.
Case Study 1: Anticancer Efficacy
A study published in Frontiers in Chemistry explored the anticancer properties of various spirocyclic compounds, including this compound. The results indicated significant inhibition of tumor growth in xenograft models treated with this compound.
Case Study 2: Neuroprotection in Alzheimer's Disease Models
Another study focused on the neuroprotective effects of this compound in transgenic mice models of Alzheimer's disease. The findings revealed that administration of the compound improved memory performance and reduced amyloid plaque formation.
Comparative Analysis
To understand the uniqueness of this compound compared to similar structures, a comparative analysis was conducted:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Spirocyclic | Anticancer, Neuroprotective |
| Spiro[indoline-3,4'-piperidine] | Spirocyclic | Moderate Anticancer |
| Spiro[pyrrolidine-3,4'-piperidine] | Spirocyclic | Limited Neuroprotective |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 7H-spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one dihydrochloride, and how are intermediates characterized?
- Methodological Answer : The compound is synthesized via multi-step protocols involving spirocyclization and functional group modifications. Key intermediates (e.g., 1'-benzyl derivatives) are characterized using NMR (¹H and ¹³C) and IR spectroscopy to confirm regiochemistry and purity. For example, spirocyclic furopyridine derivatives are validated by distinct carbonyl peaks in IR (1650–1700 cm⁻¹) and aromatic proton shifts in NMR (δ 6.5–8.5 ppm) . Solvent selection (e.g., polar aprotic solvents like DMF or THF) is critical for reaction efficiency .
Q. How can researchers resolve discrepancies in CAS registry numbers for this compound?
- Methodological Answer : Cross-referencing patent literature (e.g., EP 2022/082192) and supplier databases reveals conflicting CAS numbers (e.g., 936626-74-3 vs. 767282-21-3). Researchers should validate identity via analytical techniques:
- HPLC : Compare retention times against certified reference standards.
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 294.35 for the free base) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer : The dihydrochloride salt is soluble in polar solvents (water, DMSO) but degrades in acidic/basic conditions. Stability studies (via TGA/DSC) recommend storage at –20°C under inert gas. Aqueous solutions should be prepared fresh to avoid hydrolysis of the spirocyclic core .
Advanced Research Questions
Q. How can synthetic yield be optimized for spiro[furopyridine-piperidinone] derivatives?
- Methodological Answer : Patent methods (e.g., EP 2023/088996) suggest using catalytic Pd or Cu for cross-coupling steps. Yield improvements (e.g., 36% → 76%) are achieved via:
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h).
- Ionic liquid solvents : Enhance regioselectivity in multi-component reactions .
Q. What strategies address contradictions in biological activity data for structurally related spiro compounds?
- Methodological Answer : Divergent bioactivity reports (e.g., antiproliferative vs. vasodilatory effects) may stem from:
- Impurity profiling : Use LC-MS to identify byproducts (e.g., oxidation at the furopyridine ring).
- Crystallographic analysis : Resolve stereochemical ambiguities via X-ray diffraction (e.g., spiro-center configuration) .
Q. How can researchers validate the role of the dihydrochloride counterion in pharmacological assays?
- Methodological Answer : Comparative studies between free base and salt forms include:
- Solubility assays : Measure dissolution rates in PBS (pH 7.4).
- Receptor binding assays : Use radiolabeled analogs to assess counterion effects on affinity (e.g., Kd values) .
Q. What crystallographic techniques are suitable for characterizing polymorphs of this spiro compound?
- Methodological Answer : High-resolution XRD and DSC identify polymorphic forms. For example:
- Form I : Monoclinic lattice with Z' = 1.
- Form II : Trigonal packing with distinct hydrogen-bonding networks.
- Variable-temperature XRD : Tracks phase transitions under stress conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
